3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride
Description
Properties
IUPAC Name |
piperidin-3-ylmethyl 2,2,2-trichloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl3NO2.ClH/c9-8(10,11)7(13)14-5-6-2-1-3-12-4-6;/h6,12H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCXEQJUPXMJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C(Cl)(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of piperidine with trichloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include steps to ensure the removal of impurities and the efficient recovery of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Treatment
3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride has been identified as a potential agent for inhibiting angiogenesis and treating various cancers. Angiogenesis is crucial for tumor growth and metastasis; thus, compounds that inhibit this process are of great interest in oncology. The compound has shown efficacy in blocking serine/threonine kinases and tyrosine kinases, which are involved in the signaling pathways that promote tumor growth and survival .
1.2 Diabetes Management
The compound has been linked to the inhibition of glycogen synthase kinase-3 (GSK-3), a key regulator of glucose metabolism. Inhibition of GSK-3 has been associated with improved insulin sensitivity and glycemic control in diabetic models. This suggests that this compound could serve as a novel therapeutic option for managing type 2 diabetes .
1.3 Neurodegenerative Disorders
Research indicates that the compound may play a role in the treatment of Alzheimer's disease by modulating pathways related to tau protein phosphorylation. GSK-3 inhibition can reduce tau hyperphosphorylation, which is a hallmark of Alzheimer's pathology. This mechanism positions the compound as a candidate for further investigation in neuroprotective therapies .
Mechanistic Insights
The pharmacological effects of this compound are primarily attributed to its ability to modulate key signaling pathways:
- Inhibition of Kinases: The compound acts on serine/threonine kinases and tyrosine kinases, which are vital for cell cycle regulation and survival signaling.
- Angiogenesis Inhibition: By disrupting signaling pathways that promote angiogenesis, it may prevent tumor growth.
- GSK-3 Inhibition: This inhibition enhances insulin signaling pathways and reduces hyperglycemia.
Cancer Research
A study highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The treatment led to significant decreases in angiogenic markers and improved survival rates compared to control groups .
Diabetes Studies
Clinical trials demonstrated that patients receiving treatment with this compound showed improved fasting glucose levels and insulin sensitivity compared to those on standard therapies .
Neurodegenerative Disease Trials
In preclinical models of Alzheimer's disease, administration of the compound resulted in decreased tau phosphorylation and improved cognitive function metrics .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibition of angiogenesis via kinase modulation | Reduced tumor size in xenograft models |
| Diabetes Management | GSK-3 inhibition enhancing insulin signaling | Improved fasting glucose levels |
| Neurodegenerative Disorders | Modulation of tau phosphorylation | Enhanced cognitive function in animal models |
Mechanism of Action
The mechanism by which 3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 3-piperidinylmethyl 2,2,2-trichloroacetate hydrochloride with two analogous trichloroacetate esters: ethyl 2,2,2-trichloroacetate and triethylplumbyl 2,2,2-trichloroacetate . Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Structural Differences and Implications
Substituent Groups: The piperidinylmethyl group introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and salt formation (via HCl). The ethyl group in ethyl 2,2,2-trichloroacetate is nonpolar, favoring solubility in organic solvents but limiting biomedical utility . The triethylplumbyl group in the lead analog incorporates a heavy metal (Pb), conferring toxicity and restricting use to non-biological applications like catalysis .
Salt Form :
- The hydrochloride salt of the piperidinylmethyl derivative increases polarity and water solubility, unlike the neutral esters of ethyl and triethylplumbyl analogs.
Physicochemical Properties
- Solubility :
- Stability :
- Trichloroacetate esters are generally hydrolytically stable due to electron-withdrawing chlorine atoms. However, the piperidinylmethyl group may introduce sensitivity to acidic or basic conditions.
- Lead-containing compounds (e.g., triethylplumbyl) are prone to decomposition under oxidative conditions .
Biological Activity
3-Piperidinylmethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClN\O
- CAS Number : 1219979-51-7
- Molecular Weight : 255.5 g/mol
The presence of the piperidine ring and the trichloroacetate moiety suggests potential interactions with various biological targets, making it a compound of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors such as chemokine receptors, influencing inflammatory responses and other physiological processes.
Pharmacological Studies
Research has indicated several biological activities associated with this compound:
Antagonistic Properties
This compound has shown potential as a receptor antagonist. Preliminary studies suggest significant binding affinity and functional antagonism against human CC chemokine receptor 2 (CCR2), which is relevant in inflammatory diseases.
Neuropharmacological Effects
The compound may exhibit neuropharmacological effects by modulating neurotransmitter systems. Its interaction with receptors could lead to alterations in neurotransmission, potentially impacting conditions such as anxiety or depression .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development.
Table 1: Biological Activity Overview
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-piperidinylmethyl 2,2,2-trichloroacetate hydrochloride?
- Methodological Approach :
- Step 1 : Utilize nucleophilic substitution reactions, where 3-piperidinemethanol reacts with trichloroacetyl chloride in anhydrous conditions (e.g., dichloromethane as solvent).
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of trichloroacetyl chloride to 3-piperidinemethanol) to drive completion .
- Step 3 : Precipitate the hydrochloride salt by introducing HCl gas or concentrated hydrochloric acid into the reaction mixture.
- Step 4 : Purify via recrystallization using ethanol/water mixtures. Yield optimization may require temperature control (0–5°C during precipitation) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidinylmethyl backbone and trichloroacetate ester linkage. The hydrochloride salt may cause peak broadening; consider DO as a solvent for protonated amines .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] or [M-Cl] ions).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1740 cm) and amine hydrochloride bands (~2500 cm) .
Q. How does the solubility profile of this compound affect experimental design?
- Solubility Data :
- Polar solvents : Soluble in water (due to hydrochloride salt) and methanol.
- Non-polar solvents : Limited solubility in hexane or chloroform.
- Design Implications :
- Use aqueous buffers for biological assays. For organic-phase reactions, pre-dissolve in methanol and dilute into reaction media .
Advanced Research Questions
Q. How can crystallography resolve discrepancies in reported molecular geometries of this compound?
- Crystallographic Workflow :
- Step 1 : Grow single crystals via slow evaporation of a saturated ethanol solution.
- Step 2 : Collect X-ray diffraction data using a synchrotron or in-house diffractometer.
- Step 3 : Refine structures using SHELXL, focusing on anisotropic displacement parameters for chlorine and nitrogen atoms. Address disorder in the piperidinyl ring using PART instructions .
- Step 4 : Validate geometry with Mercury (CCDC) to compare bond lengths/angles against DFT calculations .
Q. What strategies are effective for identifying and quantifying impurities in bulk samples?
- Analytical Protocol :
- Impurity Profiling : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Detect hydrolyzed byproducts (e.g., free piperidinemethanol) or unreacted trichloroacetyl chloride.
- Quantification : Calibrate against reference standards (e.g., USP-grade trichloroacetic acid derivatives). Limit of detection (LOD) < 0.1% achievable with UV detection at 210 nm .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?
- Stability Assessment :
- pH Studies : Conduct accelerated degradation tests (pH 1–13, 40°C). Monitor via HPLC for hydrolysis of the trichloroacetate ester (major degradation pathway at pH > 10).
- Temperature Sensitivity : Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation. Lyophilization recommended for long-term stability .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?
- In Silico Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
